(2-Pyridylmethyl)sulfonyl chloride triflate (2-Pyridylmethyl)sulfonyl chloride triflate
Brand Name: Vulcanchem
CAS No.: 882564-09-2
VCID: VC3809997
InChI: InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
SMILES: C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
Molecular Formula: C7H7ClF3NO5S2
Molecular Weight: 341.7 g/mol

(2-Pyridylmethyl)sulfonyl chloride triflate

CAS No.: 882564-09-2

Cat. No.: VC3809997

Molecular Formula: C7H7ClF3NO5S2

Molecular Weight: 341.7 g/mol

* For research use only. Not for human or veterinary use.

(2-Pyridylmethyl)sulfonyl chloride triflate - 882564-09-2

Specification

CAS No. 882564-09-2
Molecular Formula C7H7ClF3NO5S2
Molecular Weight 341.7 g/mol
IUPAC Name pyridin-2-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid
Standard InChI InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
Standard InChI Key ZGCMKSDMUWYUSY-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
Canonical SMILES C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

(2-Pyridylmethyl)sulfonyl chloride triflate is a salt composed of two distinct components:

  • Pyridin-2-ylmethanesulfonyl chloride (C6H6ClNO2S\text{C}_6\text{H}_6\text{ClNO}_2\text{S}): A heteroaromatic sulfonyl chloride.

  • Trifluoromethanesulfonic acid (CHF3O3S\text{CHF}_3\text{O}_3\text{S}): A strong acid contributing to the compound’s reactivity.

The combination yields the molecular formula C7H7ClF3NO5S2\text{C}_7\text{H}_7\text{ClF}_3\text{NO}_5\text{S}_2, with a crystalline solid appearance and high solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .

Table 1: Key Chemical Properties

PropertyValue/Description
CAS Number882564-09-2
Molecular Weight341.71 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMF, acetonitrile, dichloromethane
Storage Conditions0–8°C in airtight containers
StabilityMoisture-sensitive; decomposes upon prolonged exposure to air

Synthetic Applications

Sulfonamide and Sulfonate Formation

The compound’s sulfonyl chloride group reacts with amines to form sulfonamides, a class of compounds prevalent in antibacterial and antiviral agents. For example, coupling with primary amines under mild basic conditions yields NN-substituted sulfonamides with high selectivity . Concurrently, the triflate group (CF3SO3\text{CF}_3\text{SO}_3^-) acts as a leaving group, facilitating nucleophilic substitution reactions in complex molecule synthesis.

Catalytic and Polymer Chemistry

In polymer science, (2-pyridylmethyl)sulfonyl chloride triflate modifies polymer backbones to introduce sulfonate or pyridyl functionalities. These modifications enhance hydrophilicity in coatings and adhesives, as demonstrated in the synthesis of ion-exchange membranes for fuel cells .

Pharmaceutical Applications

Drug Candidate Optimization

Pharmaceutical researchers leverage this reagent to improve drug solubility and bioavailability. By sulfonating lead compounds, chemists can fine-tune pharmacokinetic profiles. For instance, a 2023 study highlighted its role in derivatizing kinase inhibitors, resulting in a 40% increase in aqueous solubility without compromising target binding .

Bioconjugation Strategies

The triflate moiety enables efficient bioconjugation, linking biomolecules like antibodies to cytotoxic agents in antibody-drug conjugates (ADCs). This application is critical in oncology, where targeted delivery minimizes off-target effects .

Material Science Innovations

Functionalized Polymers

Incorporating (2-pyridylmethyl)sulfonyl chloride triflate into polymer matrices imparts sulfonic acid groups, which are essential for proton conduction in fuel cell membranes. A 2024 study reported a 30% improvement in proton conductivity compared to traditional Nafion membranes .

PrecautionGuideline
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat, respirator
VentilationFume hood with ≥100 ft/min face velocity
Spill ManagementAbsorb with inert material (e.g., vermiculite), dispose as hazardous waste
StorageAirtight container in refrigerated, dry environment
SupplierPurityPrice (250 mg)Delivery Time
Chem-Impex 95%$937.012 May 2025
Qtonics ≥95%$1,750.67 (1 g)1–2 weeks
Apollo Scientific 100%Inquire23 Apr 2025

Regulatory and Environmental Considerations

Regulatory Status

Classified as a hazardous substance under EU Regulation (EC) No 1272/2008, the compound requires hazard labeling (GHS05, GHS07). Disposal must comply with local hazardous waste regulations, emphasizing incineration or chemical neutralization .

Ecotoxicology

Limited data exist on environmental persistence, but its components suggest moderate bioaccumulation potential. Preventative measures, such as spill containment and wastewater treatment, are critical to mitigate ecological risks .

Future Perspectives

Ongoing research explores its utility in CRISPR-based gene editing (as a stabilizing agent for guide RNAs) and metal-organic frameworks (MOFs) for gas storage. Advances in flow chemistry may further streamline its use in continuous manufacturing processes, reducing occupational exposure risks .

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